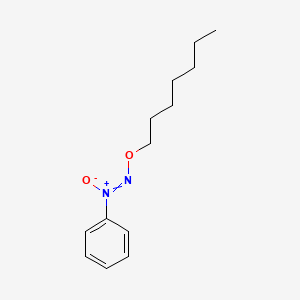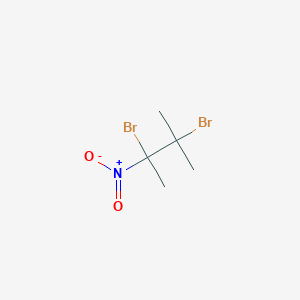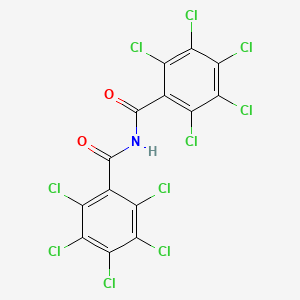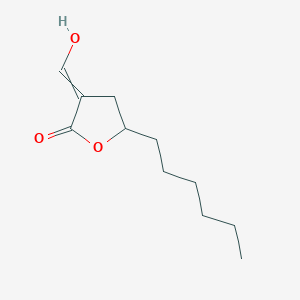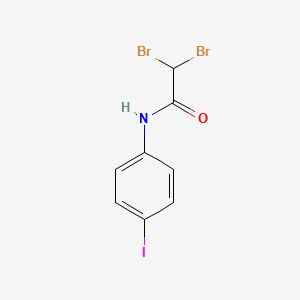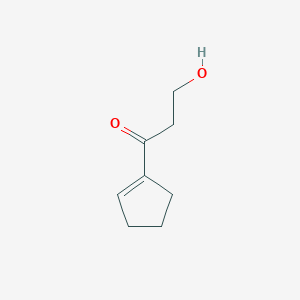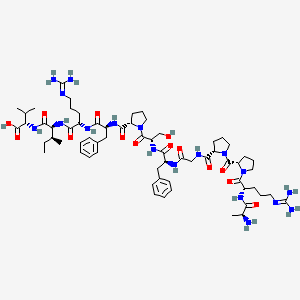
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the thiophene ring, and two 3-chlorophenyl groups at the 3 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- typically involves the chlorination of adipic acid using thionyl chloride . The reaction is carried out under reflux conditions for an extended period, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl groups may interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- can be compared with other thiophene derivatives, such as:
2,5-Thiophenedicarboxylic acid: Lacks the chlorophenyl groups, making it less hydrophobic and potentially less biologically active.
3,4-Thiophenedicarboxylic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2,5-Furandicarboxylic acid: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
These comparisons highlight the unique properties of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)-, particularly its enhanced hydrophobicity and potential biological activities due to the presence of chlorophenyl groups.
Eigenschaften
CAS-Nummer |
62497-26-1 |
|---|---|
Molekularformel |
C18H10Cl2O4S |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
3,4-bis(3-chlorophenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H10Cl2O4S/c19-11-5-1-3-9(7-11)13-14(10-4-2-6-12(20)8-10)16(18(23)24)25-15(13)17(21)22/h1-8H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
JUHUVHDRMOUHQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SC(=C2C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




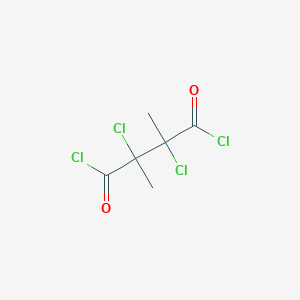
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
